molecular formula C9H10ClNO B1457759 4-Chloro-2-cyclopropoxyaniline CAS No. 1243352-76-2

4-Chloro-2-cyclopropoxyaniline

Cat. No. B1457759
CAS RN: 1243352-76-2
M. Wt: 183.63 g/mol
InChI Key: BKWMAFBNEUWGJD-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxyaniline is a chemical compound with the molecular formula C9H10ClNO . It is used for research purposes .

Scientific Research Applications

Nonlinear Optical Materials

4-Chloro-2-cyclopropoxyaniline: has potential applications in the field of nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic devices, such as optical switches, modulators, and frequency converters. The compound’s structure could be explored for its NLO properties due to the presence of aniline, which is known to contribute to NLO behavior .

Pharmaceutical Research

In pharmacology, 4-Chloro-2-cyclopropoxyaniline may serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structure suggests it could be useful in the design of molecules with potential biological activity, such as enzyme inhibitors or receptor modulators .

Material Science

The compound’s unique structure, featuring a cyclopropoxy group, may be of interest in material science. It could be used in the synthesis of polymers or coatings with specific properties, such as increased resilience or novel functionalities .

Chemical Synthesis

4-Chloro-2-cyclopropoxyaniline: can be utilized in chemical synthesis as a building block for more complex molecules. Its reactivity, particularly at the benzylic position, makes it a candidate for various organic transformations, including Suzuki-Miyaura coupling reactions .

Analytical Chemistry

In analytical chemistry, derivatives of aniline like 4-Chloro-2-cyclopropoxyaniline could be used as standards or reagents in chromatographic methods. They might help in the development of new analytical techniques for detecting similar structured compounds in environmental samples or industrial products .

Industrial Applications

This compound could find industrial applications, possibly as a specialty chemical in the synthesis of dyes, pigments, or other materials that require specific aromatic amine functionalities. Its chloro and cyclopropoxy groups offer diverse reactivity that can be harnessed in industrial chemical processes .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-cyclopropoxyaniline is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .

properties

IUPAC Name

4-chloro-2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMAFBNEUWGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.